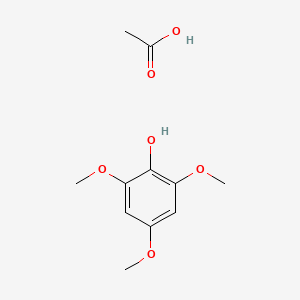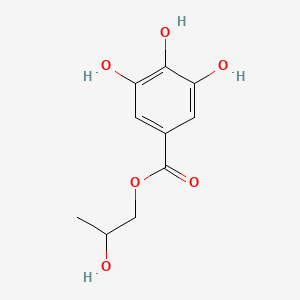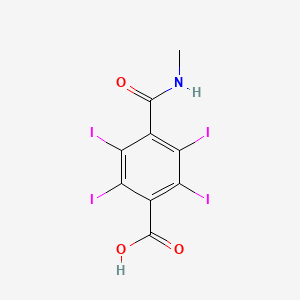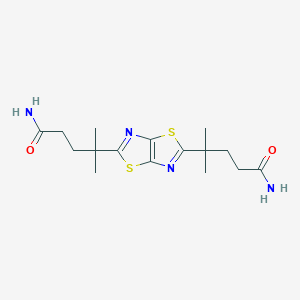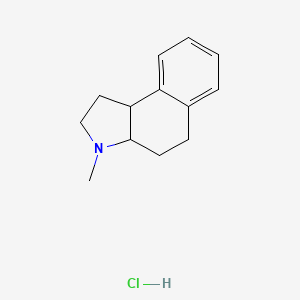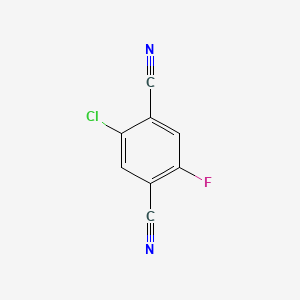
1,4-Benzenedicarbonitrile, 2-chloro-5-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenedicarbonitrile, 2-chloro-5-fluoro- is an organic compound with the molecular formula C8H2ClFN2 It is a derivative of benzenedicarbonitrile, where the benzene ring is substituted with chlorine and fluorine atoms at the 2 and 5 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarbonitrile, 2-chloro-5-fluoro- typically involves the following steps:
Nitration: The starting material, 1,4-dichlorobenzene, undergoes nitration to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as iron powder in hydrochloric acid.
Diazotization: The amino groups are converted to diazonium salts using sodium nitrite and hydrochloric acid.
Sandmeyer Reaction: The diazonium salts are then subjected to the Sandmeyer reaction to introduce the chlorine and fluorine atoms at the 2 and 5 positions, respectively.
Cyanation: Finally, the compound undergoes cyanation to introduce the nitrile groups, resulting in the formation of 1,4-Benzenedicarbonitrile, 2-chloro-5-fluoro-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenedicarbonitrile, 2-chloro-5-fluoro- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used for reduction reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
Substitution: Products with different functional groups replacing the chlorine or fluorine atoms.
Reduction: Amines derived from the reduction of nitrile groups.
Oxidation: Carboxylic acids formed from the oxidation of nitrile groups.
Applications De Recherche Scientifique
1,4-Benzenedicarbonitrile, 2-chloro-5-fluoro- has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4-Benzenedicarbonitrile, 2-chloro-5-fluoro- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of chlorine and fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzenedicarbonitrile, 2-chloro-: Lacks the fluorine atom, which can affect its reactivity and applications.
1,4-Benzenedicarbonitrile, 2-fluoro-:
1,4-Benzenedicarbonitrile, 2-chloro-5-bromo-: Substituted with a bromine atom instead of fluorine, resulting in different reactivity and applications.
Uniqueness
1,4-Benzenedicarbonitrile, 2-chloro-5-fluoro- is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical properties and reactivity. This combination of substituents can make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Numéro CAS |
35788-46-6 |
|---|---|
Formule moléculaire |
C8H2ClFN2 |
Poids moléculaire |
180.56 g/mol |
Nom IUPAC |
2-chloro-5-fluorobenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C8H2ClFN2/c9-7-1-6(4-12)8(10)2-5(7)3-11/h1-2H |
Clé InChI |
IYYZABXJJZVVCE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)C#N)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



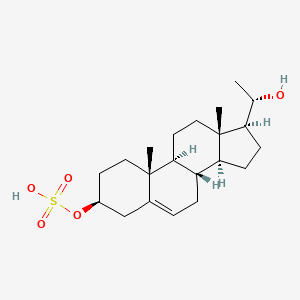
![Piceno[3,4-b]oxirene](/img/structure/B14689117.png)

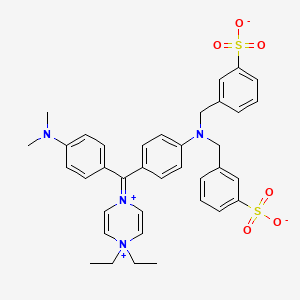
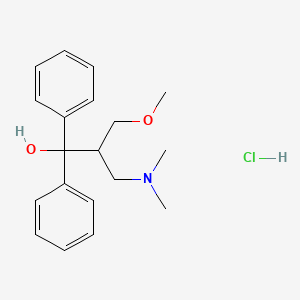
![2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile](/img/structure/B14689136.png)
